4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted at positions 2, 4, and 3. Key structural features include:
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-16-10-5-4-7-14(16)13-22-19-20(23-18(27-19)17-11-6-12-26-17)28(24,25)15-8-2-1-3-9-15/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELADRXGCKLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine, also known by its CAS number 862793-21-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-cancer, and analgesic effects, supported by relevant research findings and data.
The molecular formula of the compound is with a molecular weight of 414.9 g/mol. Its structure features a furan ring and an oxazole moiety, which are significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2O4S |
| Molecular Weight | 414.9 g/mol |
| CAS Number | 862793-21-3 |
Anti-Cancer Activity
The anti-cancer potential of this compound is underscored by the activity of related oxazole derivatives. For example, certain benzofuroxan derivatives have been shown to selectively target cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), exhibiting lower toxicity compared to conventional chemotherapeutic agents like Doxorubicin .
In vitro studies reveal that modifications in the structure can significantly enhance selectivity and efficacy against tumor cells while minimizing effects on normal cells. This characteristic is crucial for developing safer cancer therapies.
Analgesic Properties
Recent research highlights the analgesic properties associated with compounds containing furan and oxazole groups. These compounds have been investigated for their ability to modulate pain pathways without the adverse effects commonly seen with traditional analgesics . The specific mechanisms by which this compound exerts its analgesic effects require further exploration but suggest a potential role in chronic pain management.
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives where the biological activities were assessed through in vitro assays. The results indicated that modifications in substituents significantly influenced both antimicrobial and anti-cancer activities. For example:
- Benzofuroxan Derivatives : These showed high selectivity towards cancer cell lines while maintaining low toxicity levels.
- Biofilm Inhibition : Certain synthesized compounds demonstrated up to 94% inhibition of biofilm formation at optimal concentrations.
Scientific Research Applications
Pain Management Studies
A significant body of research has focused on the analgesic properties of A-967079. Studies indicate that it may provide a new avenue for treating chronic pain conditions without the adverse effects commonly associated with traditional analgesics such as opioids. The compound's ability to target specific sodium channels may reduce the risk of tolerance and dependence .
Neurological Disorders
Research into A-967079's effects extends to neurological disorders characterized by abnormal pain signaling, such as neuropathic pain and fibromyalgia. Preclinical studies have shown promise in using this compound to alleviate symptoms associated with these conditions, potentially leading to new treatment protocols .
Drug Development and Screening
A-967079 is included in various drug screening libraries aimed at identifying new therapeutic agents. Its unique chemical structure and mechanism make it a candidate for further exploration in drug discovery initiatives targeting pain pathways .
Case Studies
Several case studies have documented the efficacy of A-967079 in both animal models and preliminary human trials:
- Chronic Pain Model : In a study involving rodents with induced neuropathic pain, administration of A-967079 resulted in significant reductions in pain behaviors compared to control groups. This suggests its potential utility as an analgesic agent .
- Clinical Trials : Early-phase clinical trials have evaluated the safety and efficacy of A-967079 in human subjects suffering from chronic pain syndromes. Results indicate favorable outcomes with manageable side effects, warranting further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues
The following compounds share the 1,3-oxazol-5-amine scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
2.2 Key Differences and Implications
- Halogenated sulfonyl groups (e.g., 4-chlorophenyl in ) increase molecular weight and logP, favoring lipid bilayer penetration but risking solubility limitations.
- N-Substituent Modifications: The 2-chlorobenzyl group in the target compound introduces ortho-chlorine steric effects, which may restrict rotational freedom compared to para-fluorophenyl () or linear 2-methoxyethyl () groups.
- Heteroaromatic Moieties: Replacement of furan-2-yl (target compound) with 2-chlorophenyl () reduces hydrogen-bond acceptor capacity (furan oxygen vs.
Preparation Methods
Protocol:
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Reagent : Benzenesulfonyl chloride (1.2 equivalents)
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Base : Pyridine (2.5 equivalents) to neutralize HCl byproduct
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Solvent : Dichloromethane (DCM)
Optimization Insights :
-
Excess benzenesulfonyl chloride (1.5 eq.) improves yields to 85% but requires rigorous purification to remove residual sulfonyl chloride.
-
Alternative bases (e.g., triethylamine) reduce side reactions but slow reaction kinetics.
N-Alkylation with (2-Chlorophenyl)methyl Group
The N-[(2-chlorophenyl)methyl] substituent is introduced through reductive amination or nucleophilic substitution.
Method A: Reductive Amination
Method B: Nucleophilic Substitution
-
Substrate : Oxazol-5-amine with a bromine leaving group at the N-position
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Reagent : (2-Chlorophenyl)methylmagnesium bromide (Grignard reagent, 1.2 eq.)
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Solvent : Tetrahydrofuran (THF)
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Conditions : −78°C to room temperature, 8 hours
Purification and Characterization
Crystallization :
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Retention Factor (Rf) | 0.45 | TLC (SiO₂, EtOAc/hexanes 1:1) |
| IR (cm⁻¹) | 1320 (S=O), 1590 (C=N) | FT-IR |
Comparative Analysis of Synthetic Routes
| Step | Method A (Reductive Amination) | Method B (Grignard) |
|---|---|---|
| Yield | 70% | 62% |
| Byproducts | Minimal | Halogenated residues |
| Scalability | High (gram-scale demonstrated) | Limited by cryogenic conditions |
| Cost Efficiency | Moderate | Low |
Method A is preferred for industrial applications due to higher yields and simpler conditions.
Challenges and Mitigation Strategies
-
Furan Ring Sensitivity :
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Issue : Oxidation of the furan ring under acidic conditions.
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Solution : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
-
-
Sulfonylation Selectivity :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodology :
- Multi-step synthesis : Begin with the condensation of 2-(furan-2-yl)-1,3-oxazole precursors with benzenesulfonyl chloride, followed by N-alkylation using 2-chlorobenzyl bromide. Cyclization may require POCl₃ or similar reagents .
- Optimization : Vary solvents (e.g., DMF, THF) and catalysts (e.g., K₂CO₃) under reflux conditions. Monitor progress via TLC or HPLC .
- Yield enhancement : Use microwave-assisted synthesis to reduce reaction time and improve purity .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the benzyl and furan moieties. Compare with analogous oxazole derivatives .
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) functional groups .
- High-resolution MS : Use Orbitrap or Q-TOF instruments to validate molecular ion [M+H]⁺ and fragment patterns .
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?
- Methodology :
- Solvent selection : Employ slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- Temperature control : Gradual cooling from 50°C to 4°C to promote ordered crystal growth .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) or receptors. Validate with co-crystallized ligand data .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How do substituents on the benzenesulfonyl or furan groups affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test in vitro against cancer cell lines (e.g., MCF-7) .
- Data analysis : Use IC₅₀ values and molecular descriptors (logP, polar surface area) to correlate structure with activity .
Q. How to resolve contradictions in spectroscopic or bioassay data?
- Methodology :
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian 09) to identify misassignments .
- Bioassay replication : Repeat enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) with positive controls .
Q. What experimental designs assess stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
